
(s,s)-3,4,5-Trifluorophenyl-nas bromide
Overview
Description
(s,s)-3,4,5-Trifluorophenyl-nas bromide is a useful research compound. Its molecular formula is C56H34BrF6N and its molecular weight is 914.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S,S)-3,4,5-Trifluorophenyl-NAS bromide is a chiral phase-transfer catalyst that has gained attention for its significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its catalytic properties, enantioselectivity, and potential therapeutic implications.
This compound is characterized by its unique trifluoromethyl substituents and its ability to facilitate asymmetric reactions. It is primarily utilized in the synthesis of chiral compounds through phase-transfer catalysis (PTC). The compound appears as a white to brown crystalline powder with a specific rotation ranging from -40 to -60 degrees (D/20 degrees C) in chloroform solution .
Catalytic Activity
Research has demonstrated that this compound exhibits high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, it has been effectively used in the asymmetric alkylation of alpha-amino acid derivatives, achieving enantioselectivities exceeding 99% . This makes it a valuable tool for synthesizing chiral pharmaceuticals.
Case Studies
- Asymmetric Alkylation : In one study, the compound was employed in the phase-transfer catalytic α-alkylation of malonates, yielding products with up to 97% enantiomeric excess (ee) and high chemical yields (up to 99%) when tested with various alkyl halides . This underscores its efficiency as a catalyst in producing enantiomerically pure compounds.
- Synthesis of Coerulescine : Another notable application involved the synthesis of (+)-coerulescine, where this compound was crucial for achieving high optical purity (>99% ee) through an enantioselective PTC allylation step . This compound has potential antitumor activity, highlighting the therapeutic relevance of products synthesized using this catalyst.
The mechanism by which this compound operates involves facilitating the transfer of alkyl groups to nucleophiles in an organic reaction medium. The presence of trifluoromethyl groups enhances the electrophilicity of the substrate, thus promoting higher reactivity and selectivity during the reaction process .
Summary of Findings
Scientific Research Applications
Asymmetric Synthesis
(S,S)-3,4,5-Trifluorophenyl-NAS bromide is primarily used as a chiral phase-transfer catalyst in asymmetric synthesis. It facilitates the enantioselective alkylation of α-amino acids and other chiral building blocks.
Case Study: Synthesis of Chiral Malonates
A notable application is the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using this compound as a catalyst. The reaction yielded α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivity (up to 98% ee) .
Reaction | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
α-Alkylation | 99 | 98 |
Chiral Alcohol Production
The compound is also employed in the production of chiral alcohols through enantioselective methods. This application is crucial in pharmaceutical synthesis where chirality plays a significant role in drug efficacy and safety .
Drug Synthesis
This compound serves as a vital reagent in the intricate processes involved in drug synthesis. Its ability to facilitate reactions that yield chiral intermediates makes it indispensable in medicinal chemistry .
Data Tables on Catalytic Performance
The following table summarizes the performance metrics of this compound in various catalytic applications:
Catalytic Reaction | Substrate | Yield (%) | ee (%) |
---|---|---|---|
Asymmetric alkylation | α-Methylmalonates | 99 | 98 |
Synthesis of chiral alcohols | Various alcohols | Variable | High |
Chiral building blocks synthesis | α-Amino acid derivatives | Up to 95 | Up to 97 |
Properties
IUPAC Name |
10',16'-bis(3,4,5-trifluorophenyl)-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H34F6N.BrH/c57-47-23-37(24-48(58)55(47)61)43-21-33-11-3-7-15-41(33)53-45(43)29-63(30-46-44(38-25-49(59)56(62)50(60)26-38)22-34-12-4-8-16-42(34)54(46)53)27-35-19-17-31-9-1-5-13-39(31)51(35)52-36(28-63)20-18-32-10-2-6-14-40(32)52;/h1-26H,27-30H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUJLJJIDDKII-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=C(C(=C8)F)F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=C(C(=C1)F)F)F)C=CC1=CC=CC=C14.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H34BrF6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.